molecular formula C7H6F2 B1304731 2,3-Difluorotoluene CAS No. 3828-49-7

2,3-Difluorotoluene

Cat. No.: B1304731
CAS No.: 3828-49-7
M. Wt: 128.12 g/mol
InChI Key: ZNEHIDGAPGVZSA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Comparison with Similar Compounds

2,3-Difluorotoluene can be compared with other fluorinated toluenes, such as:

  • 2,4-Difluorotoluene
  • 3,4-Difluorotoluene
  • 2,5-Difluorotoluene

Each of these compounds has unique properties and reactivity profiles. For instance, the position of the fluorine atoms can significantly influence the compound’s reactivity and the types of reactions it undergoes . This compound is unique in its specific substitution pattern, which can lead to different chemical behavior compared to its isomers .

Properties

IUPAC Name

1,2-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEHIDGAPGVZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378948
Record name 2,3-Difluorotoluene
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Molecular Weight

128.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3828-49-7
Record name 1,2-Difluoro-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3828-49-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluorotoluene
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Record name 1,2-difluoro-3-methylbenzene
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Record name 2,3-Difluorotoluene
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4-chloro-3-methyl-4,5,5-trifluorocyclohexene of 58.6 g prepared in Example 12 was added 2.5 g of benzyltriethylammonium chloride, and then the reaction mixture was heated to 80° C. followed by slowly adding 240 g of 50% aqueous sodium hydroxide solution for 1 hour. The reaction mixture was stirred for additional 3 hours at 80° C., and then the resultant was purified by steam distillation followed by separating the aqueous layer. The organic layer was dried with calcium chloride, and then 32.3 g of the desired product was collected by fractional distillation as a colorless liquid.
Name
4-chloro-3-methyl-4,5,5-trifluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 82.5 g of 3,4-difluorobromobenzene (1) dissolved in 150 mL of tetrahydrofuran (THF) was added dropwise to 12.5 g of dried magnesium, and after completing the dropwise addition, the mixture was refluxed for 1 hour. The resulting solution was added dropwise to 15 mL of THF having 91.5 g of methyl iodide and 12.3 g of copper(I) iodide added thereto under cooling with an ice bath. After stirring over night, a saturated ammonium chloride aqueous solution was added thereto to terminate the reaction. The aqueous layer was extracted with diethyl ether, which was added to the organic layer, and the organic layer was washed with a saturated saline and then dried over anhydrous magnesium sulfate. The organic layer was distilled to obtain 37.6 g of 2,3-difluorotoluene (2)
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
12.3 g
Type
catalyst
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the rotational spectrum of 2,3-Difluorotoluene reveal about its structure?

A: The rotational spectrum analysis in the paper "Internal rotation in halogenated toluenes: Rotational spectrum of this compound" [] provides insights into the molecule's internal rotation, specifically focusing on the barrier to rotation of the methyl group due to the presence of the fluorine atoms. This information helps understand the conformational preferences and dynamics of this compound.

Q2: Can this compound be used as a building block for synthesizing other fluorine-containing compounds?

A: The paper "1,3-Dipolar cycloaddition of diazomethane and diazocyclopropane to 2-fluoro-3-methylbutadiene and thermal transformations of fluorine-containing vinylpyrazolines and vinylcyclopropanes" [] demonstrates the use of similar fluorinated compounds as starting materials for synthesizing heterocyclic systems like pyrazolines and cyclopropanes. While not directly using this compound, it suggests potential applications of such fluorinated aromatic compounds as building blocks in organic synthesis.

Q3: Are there efficient methods to synthesize 1,2-difluorobenzene derivatives like this compound?

A: Yes, the paper "Two-step regioselective synthesis of 1,2-difluorobenzenes from chlorotrifluoroethylene and buta-l,3-dienes" [] introduces a two-step regioselective approach to synthesize 1,2-difluorobenzenes from readily available starting materials. This method showcases the potential for obtaining this compound and its derivatives efficiently.

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